molecular formula C9H9ClN2O2 B3117410 methyl 1H-benzimidazole-5-carboxylate hydrochloride CAS No. 222987-26-0

methyl 1H-benzimidazole-5-carboxylate hydrochloride

Cat. No.: B3117410
CAS No.: 222987-26-0
M. Wt: 212.63 g/mol
InChI Key: HJFLFKCPIXRWCQ-UHFFFAOYSA-N
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Description

Methyl 1H-benzimidazole-5-carboxylate hydrochloride (CAS 26663-77-4) is a benzimidazole derivative characterized by a bicyclic structure comprising fused benzene and imidazole rings. The compound features a methyl ester group at the 5-position and exists as a hydrochloride salt, enhancing its solubility in polar solvents . Its synthesis typically involves the reaction of o-phenylenediamine derivatives with urea, followed by substitution at the 2-position with groups such as 4-methylpiperidinyl to modulate biological activity .

Benzimidazole derivatives are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors. Methyl 1H-benzimidazole-5-carboxylate derivatives are under investigation for antibacterial applications, with modifications at the 2-position (e.g., 4-methylpiperidinyl) aimed at improving potency and pharmacokinetic profiles .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3H-benzimidazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7;/h2-5H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFLFKCPIXRWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1H-benzimidazole-5-carboxylate hydrochloride typically involves the cyclization of o-phenylenediamine with a suitable carboxylate precursor. One common method is the condensation of o-phenylenediamine with methyl chloroformate under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the preparation of intermediates, purification, and crystallization to obtain the final product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-benzimidazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the benzimidazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the benzimidazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and aryl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

Medicinal Chemistry

Methyl 1H-benzimidazole-5-carboxylate hydrochloride serves as a precursor for synthesizing pharmaceutical agents. Its derivatives have shown potential in targeting specific enzymes and receptors, particularly in anticancer therapies. Benzimidazole derivatives are known to inhibit tubulin polymerization, disrupting cell division, which is critical in cancer treatment .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Methyl 1H-benzimidazole-5-carboxylateE. coli, S. aureus32 µg/mL
Benzimidazole derivative APseudomonas aeruginosa16 µg/mL
Benzimidazole derivative BCandida albicans8 µg/mL

Coordination Chemistry

The compound is utilized as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique properties that are useful in catalysis and materials science.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of methyl benzimidazole derivatives. The results indicated that these compounds effectively inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

In another research effort, this compound was tested against a panel of bacterial strains. The findings revealed that modifications to the benzimidazole structure could enhance antimicrobial potency, suggesting avenues for developing new antibacterial agents .

Industrial Applications

Beyond its scientific research applications, this compound is also employed in various industrial processes:

  • Corrosion Inhibitors: The compound's properties make it suitable for formulating corrosion-resistant materials.
  • Dyes and Pigments: It is used in synthesizing dyes due to its ability to form stable complexes.

Mechanism of Action

The mechanism of action of methyl 1H-benzimidazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and can lead to cell death in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl 1H-benzimidazole-5-carboxylate hydrochloride with structurally related benzimidazole and benzodithiazine derivatives:

Compound Name Key Substituents Functional Groups Melting Point/Dec. Biological Relevance
This compound Methyl ester (5-position), HCl salt Benzimidazole core, carboxylate Not reported Antibacterial (under investigation)
6-Methylbenzimidazole-5-carboxylic acid hydrochloride Carboxylic acid (5-position), HCl salt Benzimidazole core, carboxylic acid Not reported Intermediate for drug synthesis
2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride Methyl (2-position), carboxylic acid (5-position) Benzimidazole core, carboxylic acid Not reported Research applications in biochemistry
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylate Ethyl ester, butyl, hydroxy-methoxyphenyl Benzimidazole core, ester, phenolic groups Not reported Mechanochromism, electroluminescence
Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride Chloromethyl (2-position), methyl ester Benzimidazole core, chloromethyl, carboxylate Not reported Potential alkylating agent
6-Chloro-7-methyl-3-[2-(5-nitrofurfurylidene)-hydrazino]-benzodithiazine Nitrofuran, hydrazine, benzodithiazine core C=N, SO₂, nitrofuran 281–282°C dec. Antimicrobial activity (hypothesized)

Key Differences and Trends

In contrast, 4-methylpiperidinyl substitutions in methyl 1H-benzimidazole-5-carboxylate derivatives improve solubility and membrane permeability . Nitrofuran-containing benzodithiazine derivatives (e.g., compound 13 in ) exhibit strong IR absorption at 1615 cm⁻¹ (C=N) and 1350 cm⁻¹ (SO₂), suggesting stability under physiological conditions .

Impact of Ester vs. Carboxylic Acid :

  • Methyl or ethyl esters (e.g., methyl 1H-benzimidazole-5-carboxylate vs. ethyl 1-butyl-benzimidazole-5-carboxylate) increase lipophilicity, which may enhance blood-brain barrier penetration. Conversely, carboxylic acid derivatives (e.g., 6-methylbenzimidazole-5-carboxylic acid hydrochloride) are more polar, favoring renal excretion .

Thermal Stability :

  • Benzodithiazine derivatives with nitro or bromo substituents (e.g., compound 11 in ) exhibit higher decomposition temperatures (~337°C) compared to furan-substituted analogs (~281°C), likely due to stronger intermolecular interactions from halogen atoms .

Spectroscopic Signatures :

  • ¹H-NMR data for methyl 1H-benzimidazole-5-carboxylate derivatives typically show aromatic proton signals between δ 7.2–8.4 ppm, while chloromethyl-substituted analogs display additional peaks for CH₂Cl groups at δ 3.6–4.0 ppm .

Biological Activity

Methyl 1H-benzimidazole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial, antifungal, and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a benzimidazole core, which is a well-known pharmacophore in drug discovery. The presence of the carboxylate group enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is known to inhibit tubulin polymerization, disrupting cell division and leading to apoptosis in cancer cells . Additionally, it may engage in hydrogen bonding and hydrophobic interactions with enzymes and receptors, modulating their activity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of benzimidazole displayed significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Methyl 1H-benzimidazole-5-carboxylateE. coli, S. aureus32 µg/mL
Benzimidazole derivative APseudomonas aeruginosa16 µg/mL
Benzimidazole derivative BCandida albicans8 µg/mL

Antifungal Activity

The compound has also shown antifungal properties. Research indicates that this compound can inhibit the growth of various fungal strains, making it a candidate for further development as an antifungal agent .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Several studies have reported its effectiveness against various cancer cell lines:

  • Breast Cancer (MCF-7) : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM.
  • Lung Cancer (A549) : Exhibited an IC50 value of around 30 µM.
  • Colon Cancer (HCT116) : Showed an IC50 value of about 20 µM.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-725Inhibition of tubulin polymerization
A54930Induction of apoptosis
HCT11620Disruption of cell cycle

Case Studies

  • Antiparasitic Activity : A series of benzimidazole derivatives were synthesized and tested against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. Some derivatives exhibited IC50 values lower than those of standard treatments like metronidazole .
  • Cancer Therapeutics : In vivo studies demonstrated that this compound significantly reduced tumor growth in murine models when administered at specific dosages .

Q & A

Q. What are the standard synthetic routes for methyl 1H-benzimidazole-5-carboxylate derivatives?

Methyl 1H-benzimidazole-5-carboxylate derivatives are typically synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with urea or its analogues. For example, in a two-step protocol:

Cyclization : React o-phenylenediamine with urea under reflux in acidic conditions to form the benzimidazole core.

Functionalization : Introduce substituents (e.g., 4-methylpiperidinyl groups) via nucleophilic substitution using POCl₃ to activate the 2-position of the benzimidazole ring, followed by reaction with 4-methylpiperidine .
Key characterization methods include ¹H/¹³C-NMR to confirm regiochemistry and LC-MS to verify molecular weights .

Q. How is the crystal structure of methyl 1H-benzimidazole-5-carboxylate derivatives determined?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. For example, hydrogen-bonded sheets in methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate were resolved by analyzing intermolecular interactions (N–H⋯N and C–H⋯O bonds) and refining data with SHELXL .

Q. What spectroscopic techniques are critical for structural elucidation of these compounds?

  • ¹H/¹³C-NMR : Assigns proton and carbon environments, e.g., distinguishing between aromatic protons at positions 2 and 5 on the benzimidazole ring .
  • LC-MS : Confirms molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Identifies carbonyl (C=O) and amine (N–H) functional groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for 4-methylpiperidinyl-substituted derivatives?

  • Reaction Conditions : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., K₂CO₃ for deprotonation).
  • Monitoring : Use TLC to track reaction progress and optimize reaction times.
  • Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials .

Q. How to resolve contradictions between spectroscopic data and crystallographic findings?

In cases where NMR suggests a planar structure but crystallography reveals non-planar conformations (e.g., due to steric hindrance from 4-methylpiperidinyl groups):

  • Re-examine NMR assignments : Overlapping signals may require 2D NMR (COSY, HSQC).
  • Validate via DFT calculations : Compare experimental and computed NMR chemical shifts to identify misassignments .
  • Cross-check hydrogen bonding : Use crystallographic data to explain unexpected tautomerism or protonation states .

Q. What strategies are effective for improving antibacterial activity in these derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents at the 2-position (e.g., alkyl vs. aryl groups) and test against Gram-positive/negative bacteria.
  • In Vitro Assays : Use microbroth dilution (MIC/MBC) with controls (e.g., ciprofloxacin) and statistical analysis (e.g., ANOVA for dose-response curves) .
  • ADME Predictions : Apply computational tools (e.g., SwissADME) to assess compliance with Lipinski’s rules and optimize logP values for membrane permeability .

Q. How to handle unexpected products in benzimidazole synthesis?

Case Study: During attempts to synthesize pyrazolo[1,5-a][1,3,5]benzotriazepine, methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate was unexpectedly isolated.

  • Root Cause : Competitive nucleophilic attack during ring closure.
  • Resolution :
    • Mechanistic Analysis : Use LC-MS to identify intermediates.
    • Crystallographic Validation : Confirm the structure via X-ray diffraction .
    • Pathway Optimization : Adjust reducing agents (e.g., switch from SnCl₂ to NaBH₄) to favor the desired product .

Q. What methodological considerations are critical for high-throughput crystallography of these compounds?

  • Sample Preparation : Use small-volume crystallization plates and robotic dispensing.
  • Data Collection : Employ synchrotron radiation for high-resolution data.
  • Software Pipelines : Integrate SHELXC/D/E for rapid phasing and refinement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1H-benzimidazole-5-carboxylate hydrochloride
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methyl 1H-benzimidazole-5-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.